tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate
Description
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate (CAS: 1197815-67-0) is a spirocyclic compound featuring a pyrano[3,2-c]pyrazole core fused with a piperidine ring. Its structure includes a tert-butyl carbamate group at position 1 of the piperidine and a second tert-butyl substituent at position 2' of the pyrano-pyrazole system (Fig. 1). The molecular formula is C22H25N5O3, with a molecular weight of 407.47 g/mol . This compound is synthesized via multi-step reactions, often involving hydrogenation and palladium-catalyzed deprotection, as evidenced by analogous spirocyclic syntheses . Its structural complexity and stereochemical features make it a candidate for pharmacological studies, particularly in kinase inhibition .
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-7-oxospiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-17(2,3)22-12-14-15(20-22)13(23)11-19(25-14)7-9-21(10-8-19)16(24)26-18(4,5)6/h12H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYHVZAIQGWLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C(=N1)C(=O)CC3(O2)CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735880 | |
| Record name | tert-Butyl 2'-tert-butyl-7'-oxo-6',7'-dihydro-1H,2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197815-67-0 | |
| Record name | 1,1-Dimethylethyl 2′-(1,1-dimethylethyl)-6′,7′-dihydro-7′-oxospiro[piperidine-4,5′(2′H)-pyrano[3,2-c]pyrazole]-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197815-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2'-tert-butyl-7'-oxo-6',7'-dihydro-1H,2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate (CAS No. 1197815-67-0) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H29N3O4
- Molecular Weight : 363.45 g/mol
- Structure : The compound features a spiro structure that integrates a piperidine and pyranopyrazole moiety, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, including those similar to this compound. For instance, a high-throughput screening of chemical libraries identified compounds with significant inhibition against Mycobacterium tuberculosis (Mtb) and other pathogens. The structure-activity relationship (SAR) of these compounds suggests that modifications in the piperidine ring can enhance antimicrobial efficacy .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that certain piperidine derivatives exhibit inhibitory effects on cholinesterase and monoamine oxidase B (MAO-B), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's . The presence of a tert-butyl group appears to enhance binding affinity and selectivity towards these enzymes.
Anti-inflammatory Properties
Piperidine derivatives have also been noted for their anti-inflammatory effects. In vitro studies demonstrate that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders . The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Study 1: Antimycobacterial Activity
In a study involving the screening of over 100,000 compounds, several piperidine derivatives were found to inhibit Mtb effectively. The MIC values for selected compounds were reported as low as 0.5 µM, indicating potent activity against resistant strains . This highlights the potential of this compound in combating tuberculosis.
Study 2: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective effects of piperidine derivatives in models of oxidative stress. Compounds similar to this compound demonstrated significant reductions in neuronal cell death induced by oxidative stressors. These findings support the hypothesis that structural features contribute to antioxidant activity .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery and development. Its spirocyclic framework is known to enhance biological activity and selectivity. Research indicates that derivatives of spiro-piperidine compounds exhibit various pharmacological properties, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.
- Antitumor Properties : Preliminary studies suggest that such compounds may inhibit cancer cell proliferation, making them candidates for anticancer drug development.
Organic Synthesis
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in:
- Multicomponent Reactions : The compound can participate in various multicomponent reactions to create libraries of new compounds.
- Functional Group Transformations : Its carboxylate group allows for further derivatization, enabling the synthesis of tailored compounds for specific applications.
Material Science
The unique properties of this compound may also find applications in material science, particularly in the development of:
- Polymeric Materials : The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength.
- Nanocomposites : Its potential as a reinforcing agent in nanocomposites could lead to advancements in materials used for electronics and coatings.
Case Studies
Several studies have highlighted the utility of similar compounds in various applications:
-
Antimicrobial Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that spiro-piperidine derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that tert-butyl derivatives may share similar properties.
-
Anticancer Activity :
- Research featured in Cancer Letters indicated that spirocyclic compounds could induce apoptosis in cancer cells through specific signaling pathways. This highlights the potential for further exploration into the anticancer properties of tert-butyl 2'-(tert-butyl)-7'-oxo derivatives.
-
Synthesis Applications :
- A recent article in Organic Letters discussed the use of spiro compounds as versatile intermediates in synthesizing complex natural products, showcasing their importance in synthetic organic chemistry.
Comparison with Similar Compounds
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS: 1323140-64-2)
(±)Tert-butyl-7'-methyl-3',5'-dioxo-3',4',4a',5',6',9a'-hexahydrospiro[piperidine-4,2'-pyrano[3',2':4,5]furo[3,2-c]pyridine]-1-carboxylate (14da)
- Key Differences: Incorporates a fused pyrano-furo-pyridine system instead of pyrano-pyrazole. The additional oxygen atom in the furo ring increases polarity, affecting pharmacokinetic properties .
- Synthesis : Prepared via MPLC purification with a 15% yield, highlighting challenges in spirocyclic compound isolation .
Functional Group Variations
Substituent Effects
- Analogues with benzyl or methoxybenzyl substituents (e.g., 14df in ) exhibit higher solubility due to aromatic π-systems .
- Ketone vs. Ester : Compounds like 14cf () replace the 7'-oxo group with a dione system, altering electronic properties and reactivity .
Catalytic Approaches
- Pd-C Hydrogenation : Used in deprotection steps for tert-butyl carbamates, as seen in .
- MPLC Purification : Critical for isolating spirocyclic products, with yields ranging from 9% to 70% depending on substituents .
- Acid/Base Deprotection : TFA or HCl in DCM removes tert-butyl groups, as demonstrated in .
Comparison with Pyrano[3,2-c]pyrazole Derivatives
- Cycloaddition Strategies: Analogous to , sugar-derived dipolarophiles enable enantioselective pyrano-pyrazole synthesis, though the target compound’s spiro architecture requires additional stereochemical control .
- Multicomponent Reactions: Pyrano[3,2-c]chromenes synthesized via catalyst-free microwave irradiation () contrast with the target’s reliance on transition-metal catalysts .
Data Tables
Preparation Methods
Formation of Pyrazole and Pyran Core
- Starting materials : Appropriately substituted hydrazines and β-ketoesters or β-diketones are condensed to form the pyrazole ring.
- Cyclization : Acid-catalyzed intramolecular cyclization is employed to form the pyrano ring fused to the pyrazole. Common acids used include trifluoroacetic acid (TFA) or mineral acids under inert atmosphere to avoid side reactions.
- Reaction conditions : Typically carried out in solvents such as dichloromethane, ethanol, or methanol at temperatures ranging from 0°C to reflux (~78°C) for 1–3 hours.
Spirocyclization with Piperidine
- The spiro linkage is introduced by reacting the pyranopyrazole intermediate with a substituted piperidine derivative.
- This step often involves nucleophilic substitution or ring-closure reactions facilitated by bases or catalysts.
- Conditions include inert atmosphere (nitrogen or argon), controlled temperature, and sometimes microwave irradiation to enhance reaction rates.
Installation of tert-Butyl Carboxylate Groups
- tert-Butyl protecting groups are introduced via esterification reactions using tert-butyl chloroformate or tert-butyl alcohol in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
- These reactions are typically performed in aprotic solvents like dichloromethane at low temperatures to avoid decomposition.
Oxidation to 7'-Oxo Derivative
- The 7'-hydroxy group (if present) is oxidized to the ketone using mild oxidants such as pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation conditions.
- Reaction monitoring is done by thin-layer chromatography (TLC) and confirmed by IR spectroscopy (C=O stretch ~1700 cm⁻¹).
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + β-ketoester, reflux in ethanol | Formation of pyrazole ring | Multi-hour reaction |
| 2 | Pyran ring cyclization | Acid catalyst (TFA), DCM, 0°C to RT | Intramolecular cyclization | Controlled temperature |
| 3 | Spirocyclization | Piperidine derivative, base, inert atmosphere | Formation of spiro linkage | May use microwave assistance |
| 4 | tert-Butyl esterification | tert-Butyl chloroformate, DCC, DCM, 0°C | Protect carboxylate group | Low temperature to avoid side reactions |
| 5 | Oxidation | PCC or Dess–Martin periodinane, DCM | Oxidation of hydroxy to ketone | Monitored by IR and TLC |
Alternative and Advanced Synthetic Approaches
- Microwave-assisted synthesis : Significantly reduces reaction times (e.g., 30 min vs. several hours) in cyclization and spirocyclization steps.
- Flow chemistry : Enables continuous production with improved heat and mass transfer, suitable for scale-up.
- Green chemistry solvents : Use of cyclopentyl methyl ether or water as solvents to reduce environmental impact, though sometimes at the cost of yield.
Isolation and Characterization of Intermediates
- Intermediates are typically isolated by liquid-liquid extraction (ethyl acetate/water), followed by purification using silica gel flash chromatography.
- Characterization involves:
- IR spectroscopy (monitoring functional groups like C=O),
- NMR spectroscopy (1H and 13C to confirm ring formation and substitution),
- Melting point determination for purity assessment,
- Mass spectrometry for molecular weight confirmation.
Research Findings and Optimization Notes
- Reaction yields and purities are highly dependent on solvent choice, temperature control, and reaction time.
- Acid catalysts like TFA provide efficient cyclization but require careful handling due to corrosiveness.
- Protective group strategies (tert-butyl esters) are crucial for stability during multi-step synthesis.
- Oxidation steps must be carefully controlled to avoid over-oxidation or degradation of the spirocyclic framework.
- The presence of bulky tert-butyl groups influences solubility and reactivity, requiring optimization of reaction conditions accordingly.
Summary Table of Key Properties Relevant to Preparation
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H30N3O4 (approximate for tert-butyl derivative) |
| Molecular Weight | ~388 g/mol |
| Core Structure | Spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole] |
| Key Functional Groups | tert-Butyl ester, ketone (7'-oxo), spiro linkage |
| Typical Solvents | DCM, ethanol, methanol |
| Catalysts/Agents | TFA, DCC, PCC, Dess–Martin periodinane |
| Typical Reaction Temperature | 0°C to reflux (~78°C) |
Q & A
Q. What are the common synthetic routes for preparing this spirocyclic compound, and what key reaction conditions are required?
The compound is synthesized via palladium-catalyzed cross-coupling reactions and subsequent deprotection steps. For example, a Buchwald-Hartwig amination is performed using Pd(OAc)₂ and X-Phos as catalysts, with Cs₂CO₃ as a base in dioxane at 100°C . The tert-butyl carbamate protecting group is later removed using trifluoroacetic acid (TFA) in dichloromethane . Column chromatography (silica gel, eluent gradients) and preparative TLC are critical for purification .
Q. How is the structural identity of this compound confirmed in academic research?
Key analytical methods include:
- Mass spectrometry (MS) : ESI+ data (e.g., m/z 577 [M + H]⁺) confirms molecular weight .
- Chromatography : HPLC retention times (e.g., tR = 11.182 min) and prep-TLC are used to verify purity .
- Reaction monitoring : Intermediate steps are tracked via TLC and NMR (not explicitly detailed in evidence but inferred from synthesis protocols) .
Q. What role do protecting groups (e.g., tert-butyl carbamate) play in the synthesis?
The tert-butyl carbamate group stabilizes reactive amines during coupling reactions and is selectively cleaved under acidic conditions (e.g., TFA) without disrupting the spirocyclic core . This strategy prevents undesired side reactions in multi-step syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed coupling steps?
Critical factors include:
- Catalyst loading : Pd(OAc)₂ (5 mol%) and X-Phos (50 mol%) ratios .
- Base selection : Cs₂CO₃ enhances nucleophilicity in polar aprotic solvents like dioxane .
- Temperature control : Prolonged heating at 100°C ensures complete conversion but risks decomposition; microwave-assisted synthesis could reduce reaction time .
Q. What strategies resolve contradictions in stereochemical outcomes during spirocycle formation?
The (1S,4S) stereochemistry in related compounds is controlled via chiral starting materials (e.g., (S)-N-Boc-3-aminopiperidine) and confirmed by X-ray crystallography or advanced NMR (e.g., NOESY) . Contradictions in diastereomer ratios may arise from solvent polarity or temperature; hexane/EtOAC gradients in chromatography can separate isomers .
Q. How does the spirocyclic architecture influence the compound’s physicochemical properties?
The spiro junction restricts conformational flexibility, potentially enhancing binding selectivity in biological targets. Computational modeling (e.g., DFT calculations) predicts logP values and solubility, which are experimentally validated via HPLC retention times and shake-flask methods .
Q. What mechanistic insights explain the efficiency of TFA-mediated deprotection?
TFA protonates the tert-butyl carbamate’s carbonyl oxygen, facilitating cleavage via a six-membered transition state. Kinetic studies (monitored by <sup>1</sup>H NMR) show complete deprotection within 2 hours at 0°C, minimizing side reactions like epimerization .
Q. How can scale-up challenges (e.g., purification) be addressed for multi-gram syntheses?
Replace column chromatography with recrystallization (e.g., using i-PrOH/DCM mixtures) or centrifugal partition chromatography . Solvent screening (e.g., acetonitrile/water gradients) improves yield and reduces silica gel usage .
Methodological Considerations
Q. What analytical techniques are recommended for detecting trace impurities?
Q. How should stability studies be designed for this compound under varying pH and temperature?
Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis-prone sites (e.g., the pyrazole ring). Buffered solutions (pH 1–13) reveal pH-dependent decomposition pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
